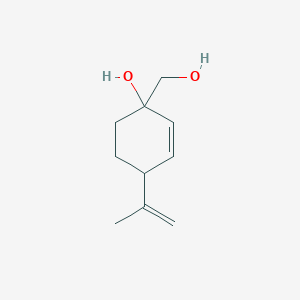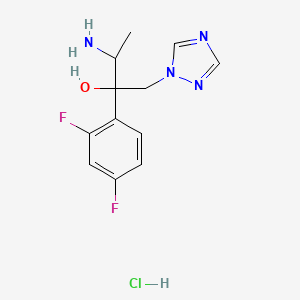
3-Amino-2-(2,4-difluorophenyl)-1-(1,2,4-triazol-1-yl)butan-2-ol;hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2,4-Difluorofenil)-3-amino-1-(1,2,4-triazol-1-il)butan-2-ol; clorhidrato es un compuesto orgánico sintético que pertenece a la clase de derivados de triazol. Estos compuestos son conocidos por sus diversas actividades biológicas y se utilizan a menudo en química medicinal para el desarrollo de productos farmacéuticos.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de 2-(2,4-Difluorofenil)-3-amino-1-(1,2,4-triazol-1-il)butan-2-ol; clorhidrato generalmente involucra reacciones orgánicas de varios pasos. Una ruta común podría incluir:
Formación del anillo de triazol: Esto se puede lograr a través de una reacción de ciclización que involucra un derivado de hidracina y un alquino adecuado.
Introducción del grupo difluorofenilo: Este paso puede involucrar una reacción de sustitución nucleofílica utilizando un derivado de difluorobenceno.
Aminación e hidroxilación: Estos pasos se pueden llevar a cabo utilizando reactivos y catalizadores apropiados para introducir los grupos amino e hidroxilo.
Métodos de producción industrial
Los métodos de producción industrial para tales compuestos a menudo involucran la optimización de la ruta sintética para maximizar el rendimiento y la pureza. Esto puede incluir el uso de reactores de flujo continuo, la detección de alto rendimiento de las condiciones de reacción y el uso de disolventes y reactivos respetuosos con el medio ambiente.
Análisis De Reacciones Químicas
Tipos de reacciones
Oxidación: El compuesto puede sufrir reacciones de oxidación, particularmente en el grupo hidroxilo, lo que lleva a la formación de cetonas o aldehídos.
Reducción: Las reacciones de reducción pueden convertir el anillo de triazol en heterociclos más saturados.
Reactivos y condiciones comunes
Agentes oxidantes: Permanganato de potasio, trióxido de cromo.
Agentes reductores: Borohidruro de sodio, hidruro de aluminio y litio.
Reactivos de sustitución: Agentes halogenantes, agentes alquilantes.
Principales productos
Los principales productos formados a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados. Por ejemplo, la oxidación puede producir cetonas, mientras que las reacciones de sustitución pueden introducir nuevos grupos funcionales como haluros o grupos alquilo.
Aplicaciones Científicas De Investigación
Química
En química, este compuesto se puede utilizar como bloque de construcción para la síntesis de moléculas más complejas. Su estructura única permite diversas modificaciones, lo que lo convierte en un intermedio versátil en la síntesis orgánica.
Biología
En la investigación biológica, los derivados de triazol se estudian a menudo por su potencial como inhibidores de enzimas, agentes antimicrobianos y compuestos anticancerígenos. La presencia del grupo difluorofenilo puede mejorar la afinidad de unión del compuesto a los objetivos biológicos.
Medicina
Medicinalmente, compuestos como 2-(2,4-Difluorofenil)-3-amino-1-(1,2,4-triazol-1-il)butan-2-ol; clorhidrato se investigan por su potencial terapéutico. Pueden actuar como agentes antifúngicos, agentes antivirales o inhibidores de enzimas específicas involucradas en las vías de la enfermedad.
Industria
En el sector industrial, estos compuestos se pueden utilizar en el desarrollo de nuevos materiales, agroquímicos y como intermedios en la síntesis de productos farmacéuticos.
Mecanismo De Acción
El mecanismo de acción de este compuesto dependería de su objetivo biológico específico. En general, los derivados de triazol pueden inhibir las enzimas uniéndose a sus sitios activos, interrumpiendo la actividad enzimática normal. El grupo difluorofenilo puede mejorar la capacidad del compuesto para interactuar con los bolsillos hidrofóbicos dentro de la proteína diana.
Comparación Con Compuestos Similares
Compuestos similares
Fluconazol: Un agente antifúngico triazol.
Voriconazol: Otro agente antifúngico triazol con una estructura similar.
Itraconazol: Un derivado de triazol utilizado para tratar infecciones fúngicas.
Singularidad
2-(2,4-Difluorofenil)-3-amino-1-(1,2,4-triazol-1-il)butan-2-ol; clorhidrato es único debido a la presencia tanto del grupo difluorofenilo como del anillo de triazol. Esta combinación puede conferir actividades biológicas específicas y mejorar su afinidad de unión a ciertos objetivos, lo que lo convierte en un compuesto valioso para futuras investigaciones y desarrollo.
Propiedades
Fórmula molecular |
C12H15ClF2N4O |
|---|---|
Peso molecular |
304.72 g/mol |
Nombre IUPAC |
3-amino-2-(2,4-difluorophenyl)-1-(1,2,4-triazol-1-yl)butan-2-ol;hydrochloride |
InChI |
InChI=1S/C12H14F2N4O.ClH/c1-8(15)12(19,5-18-7-16-6-17-18)10-3-2-9(13)4-11(10)14;/h2-4,6-8,19H,5,15H2,1H3;1H |
Clave InChI |
WFFYUHIEUJKTFR-UHFFFAOYSA-N |
SMILES canónico |
CC(C(CN1C=NC=N1)(C2=C(C=C(C=C2)F)F)O)N.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


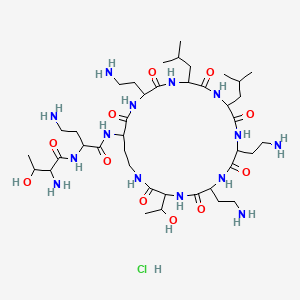
![Tert-butyl 3-benzylsulfanyl-2-[2-[bis[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]amino]ethyl-[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]amino]propanoate](/img/structure/B12290847.png)

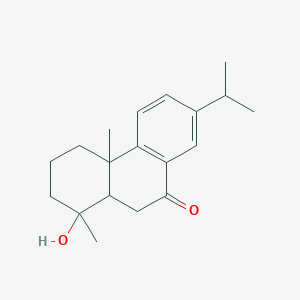

![1-[4-[8-Amino-3-(1-methylcyclopropyl)imidazo[1,5-a]pyrazin-1-yl]naphthalen-1-yl]-3-(3-fluorophenyl)urea](/img/structure/B12290875.png)
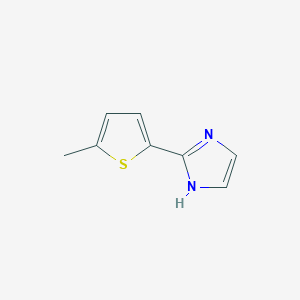
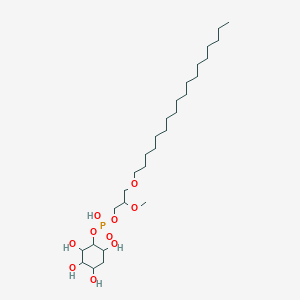

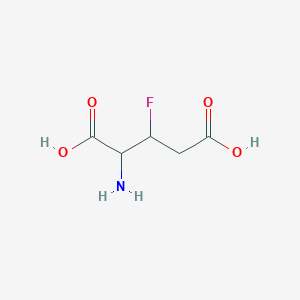
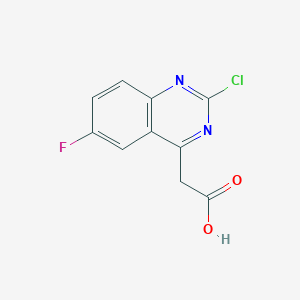
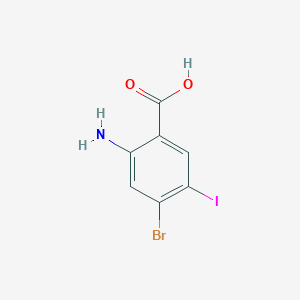
![3-[2-[2-[2-[2-[2-[(1E,3E,5Z)-5-[1-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethyl]-3,3-dimethylindol-2-ylidene]penta-1,3-dienyl]-3,3-dimethylindol-1-ium-1-yl]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid;chloride](/img/structure/B12290908.png)
